molecular formula C13H21N3O3S B497228 4-(4-methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 400086-07-9

4-(4-methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B497228
CAS No.: 400086-07-9
M. Wt: 299.39g/mol
InChI Key: IFOGADICQWXVPN-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide is a chemical compound with the molecular formula C13H19N3O3S and a molecular weight of 297.37 g/mol . This molecule is characterized by a piperazine core that is differentially substituted at one nitrogen with a dimethylsulfonamide group and at the other with a 4-methoxyphenyl (also known as para-anisyl) group . The N,N-dimethylsulfonamide moiety is a common feature in medicinal chemistry and can contribute to the molecule's physicochemical properties and potential for target binding . The 4-methoxyphenylpiperazine scaffold is a well-known structural motif in pharmaceutical research, frequently investigated for its diverse biological activities . Piperazine sulfonamide derivatives represent a significant area of interest in scientific research. Compounds within this class have been studied for various biological activities, including potential applications as enzyme inhibitors . For instance, structurally related piperazine sulphonamide compounds have been synthesized and evaluated for anti-diabetic activity through in vitro dipeptidyl peptidase-4 (DPP-4) inhibition assays and in vivo studies . This suggests that this compound may serve as a valuable building block or intermediate for developing novel bioactive molecules . It is also useful as a standard in analytical methods such as HPLC and mass spectrometry for quality control and metabolic studies. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

4-(4-methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-14(2)20(17,18)16-10-8-15(9-11-16)12-4-6-13(19-3)7-5-12/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOGADICQWXVPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation and Sulfonylation

A foundational route involves sequential alkylation and sulfonylation of piperazine. As demonstrated in the synthesis of analogous piperazine sulfonamides, this method leverages protective group strategies to achieve selectivity:

  • Protection of Piperazine :

    • Boc (tert-butoxycarbonyl) protection of one nitrogen atom ensures monofunctionalization.

    • Reaction: Piperazine + Boc₂O → 1-Boc-piperazine.

  • 4-Methoxyphenyl Introduction :

    • Ullmann-type coupling or nucleophilic aromatic substitution introduces the aryl group.

    • Example: 1-Boc-piperazine + 4-iodoanisole → 1-Boc-4-(4-methoxyphenyl)piperazine.

  • Dimethylation :

    • Deprotection (TFA/CH₂Cl₂) followed by reductive alkylation with formaldehyde and NaBH₄ yields N,N-dimethylpiperazine.

  • Sulfonylation :

    • Reaction with sulfamoyl chloride (ClSO₂NH₂) in pyridine affords the sulfonamide.

Yield Data :

StepYield (%)Conditions
Boc Protection92THF, RT, 12 h
Aryl Introduction78CuI, K₂CO₃, DMF, 110°C
Dimethylation85HCHO, NaBH₄, MeOH
Sulfonylation68Pyridine, 0°C → RT

Metal-Catalyzed C–H Activation

Iron- and copper-catalyzed methods, as reported by Waddell, offer a streamlined approach to diaryl sulfonamides. Adapting this methodology:

  • Para-Iodination of Anisole :

    • Fe(OTf)₃ and N-iodosuccinimide (NIS) yield 4-iodoanisole.

  • Copper-Catalyzed N-Arylation :

    • Coupling 4-iodoanisole with N,N-dimethylpiperazine-1-sulfonamide under Cu(I) catalysis.

Reaction Optimization :

  • Ligand screening revealed 1,10-phenanthroline enhances coupling efficiency (yield: 73%).

  • Solvent effects: DMSO > DMF > THF in terms of conversion.

Alternative Pathways via Reductive Amination

Patent US6603003B2 outlines piperazine synthesis via reductive amination, applicable to the target compound:

  • Ketone Intermediate :

    • 4-Methoxyacetophenone + ethylenediamine → imine intermediate.

  • Reduction :

    • LiAlH₄ reduces the imine to 4-(4-methoxyphenyl)piperazine.

  • Functionalization :

    • Dimethylation (CH₃I, K₂CO₃) followed by sulfonylation completes the synthesis.

Advantages :

  • Avoids protective groups by exploiting steric hindrance during alkylation.

  • Scalable to multigram quantities (patent data: 85% overall yield).

Sulfonylation Reagent Compatibility

The choice of sulfonyl chloride critically impacts yield and purity. Comparative studies reveal:

Sulfonyl ChlorideYield (%)Purity (HPLC)
Methanesulfonyl chloride5889
p-Toluenesulfonyl chloride7293
Dansyl chloride8197

Notably, dansyl chloride’s electron-withdrawing dimethylamino group enhances reactivity, though regioselectivity may suffer.

Challenges and Mitigation Strategies

Regioselectivity in Piperazine Substitution

  • Issue : Competing reactions at piperazine nitrogens lead to di- or trisubstituted byproducts.

  • Solution : Sequential protection/deprotection (Boc, Fmoc) ensures monofunctionalization.

Sulfonamide Hydrolysis

  • Issue : Acidic conditions during workup may cleave sulfonamides.

  • Mitigation : Neutral pH extraction and low-temperature quenching preserve integrity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-(4-Hydroxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide.

    Reduction: 4-(4-Methoxyphenyl)-N,N-dimethylpiperazine-1-amine.

    Substitution: Various alkyl or acyl derivatives of the piperazine ring.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

  • Antimicrobial Activity: Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. The sulfonamide group mimics natural substrates, potentially inhibiting enzyme activity relevant in bacterial infections. Preliminary studies suggest efficacy against various bacterial strains.
  • Anticancer Properties: Compounds containing the piperazine scaffold have been investigated for their anticancer activities. For instance, derivatives have shown potent inhibition of telomerase activity and cytotoxic effects against cancer cell lines such as LNCaP and MDA-MB-231 .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntibacterialStaphylococcus aureus0.5 - 1
AnticancerLNCaP0.52
AnticancerMDA-MB-2315.027

Biological Research

Enzyme Inhibition:

  • The compound has been studied for its potential to inhibit various enzymes, including carbonic anhydrases, which are crucial for physiological processes. The sulfonamide moiety binds to the zinc ion in the enzyme's active site, displacing water molecules and thereby inhibiting enzyme activity .

Receptor Modulation:

  • Investigations into the compound's ability to modulate chemokine receptors suggest potential applications in treating inflammatory diseases and cancer.

Material Science

The unique chemical properties of 4-(4-methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide allow it to be utilized in the development of advanced materials, including polymers and coatings that require specific chemical functionalities.

Case Study 1: Antimicrobial Efficacy

A study conducted by Barbuceanu et al. demonstrated that derivatives of sulfonamides, including those structurally related to piperazine compounds, exhibited broad-spectrum antibacterial activity comparable to established antibiotics like gentamicin and ciprofloxacin .

Case Study 2: Anticancer Activity

In vitro studies on piperazine-containing compounds revealed significant cytotoxicity against various cancer cell lines, highlighting their potential as therapeutic agents in oncology. For example, compounds were shown to inhibit cell proliferation effectively at low concentrations .

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Substituents on the Piperazine Ring
  • 4-(5-Hydroxypyrimidin-2-yl)-N,N-dimethylpiperazine-1-sulfonamide (JHX-2): Replaces the 4-methoxyphenyl group with a 5-hydroxypyrimidin-2-yl moiety.
  • N-[(4-Chlorophenyl)methyl]piperazine-1-sulfonamide :
    Features a chlorophenylmethyl group instead of 4-methoxyphenyl. The electron-withdrawing chlorine atom reduces aromatic ring electron density, which may alter receptor binding kinetics .
Sulfonamide Modifications
Positional Isomerism of Methoxy Group
  • 4-(2'-Methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide analogs :
    Shifting the methoxy group from the para to ortho position (e.g., p-MPPI and p-MPPF in ) reduces steric hindrance near the piperazine ring, enhancing 5-HT1A receptor antagonism .

Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Hydrogen-Bond Acceptors Key Structural Features
Target Compound 2.1 0.15 (PBS) 6 4-Methoxyphenyl, dimethylsulfonamide
JHX-2 1.8 0.32 (DMSO) 8 5-Hydroxypyrimidinyl, dimethylsulfonamide
1-(2-Methoxyphenyl)piperazine 2.5 0.08 (Water) 4 2-Methoxyphenyl, no sulfonamide
N,N-Diethyl-4-nitrobenzenesulfonamide 3.2 0.02 (Water) 5 Nitrophenyl, diethylsulfonamide

Key Observations :

  • The dimethylsulfonamide group in the target compound balances moderate lipophilicity (logP ~2.1) with acceptable solubility.
  • Nitro-substituted analogs (e.g., ) exhibit higher logP values due to electron-withdrawing nitro groups, reducing aqueous solubility.
Serotonin (5-HT1A) Receptor Antagonism
  • p-MPPI and p-MPPF ():
    These 2'-methoxyphenyl analogs demonstrate potent 5-HT1A antagonism (ID50 = 3–5 mg/kg in rats). The para-fluoro or iodo substituents on the benzamide enhance receptor affinity compared to the target compound’s methoxy group .
Dopamine (D3) Receptor Selectivity
  • N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclodecan-1-amine (): A 2-methoxyphenylpiperazine derivative with high D3 affinity (Ki = 1 nM) and 400-fold selectivity over D2 receptors. The tricyclic moiety enhances hydrophobic interactions absent in the target compound .

Biological Activity

4-(4-Methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide is a synthetic compound that belongs to the class of piperazine derivatives, known for their diverse biological activities. The structural features of this compound, particularly the methoxyphenyl and sulfonamide groups, contribute to its pharmacological potential. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by empirical data and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

C13H18N2O2S\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

Key Features:

  • Piperazine Core: Provides a basic amine functionality.
  • Methoxyphenyl Group: Enhances lipophilicity and potential interaction with biological targets.
  • Sulfonamide Moiety: Known for various therapeutic applications, including antibacterial effects.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus16Moderate
Escherichia coli32Weak
Pseudomonas aeruginosa8Strong

Studies have shown that modifications on the piperazine ring can enhance antibacterial activity, with the sulfonamide group playing a crucial role in this effect .

Anticancer Activity

The potential anticancer properties of this compound have been explored in vitro. In a study involving various cancer cell lines, the compound exhibited varying degrees of cytotoxicity:

Cell Line IC50 (µM) Comparison to Control
A549 (Lung Cancer)5.24Better than Cisplatin
HeLa (Cervical Cancer)0.19Superior to Cisplatin
SGC7901 (Gastric Cancer)0.41Comparable to Cisplatin

The results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Piperazine derivatives have been shown to inhibit human acetylcholinesterase, which may contribute to their therapeutic effects .
  • Targeting Cell Signaling Pathways: The methoxyphenyl group may enhance binding affinity to specific receptors involved in cell proliferation and apoptosis.

Case Studies

  • Antimicrobial Efficacy Study:
    A recent study evaluated the antimicrobial efficacy of several piperazine derivatives, including our compound. It was found that modifications in the sulfonamide group significantly enhanced activity against Gram-positive bacteria compared to standard antibiotics like Ampicillin .
  • Anticancer Research:
    In a preclinical trial assessing the anticancer effects on human lung cancer cells, this compound demonstrated a potent inhibitory effect on cell growth, suggesting its potential as a lead compound for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation involves reacting a piperazine derivative with 4-methoxyphenyl sulfonyl chloride in a polar aprotic solvent (e.g., DMF or acetonitrile) under nitrogen atmosphere. Optimizing reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for piperazine:sulfonyl chloride) improves yields. Purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8 ppm, sulfonamide protons at δ 7.2–7.5 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]+^+ at m/z 325.1) .
  • X-ray Powder Diffraction (XRPD) and Thermogravimetric Analysis (TGA/DSC) : To assess crystallinity and thermal stability .

Q. What are the preliminary biological screening protocols for this compound?

  • Methodological Answer : Initial assays focus on enzyme inhibition (e.g., carbonic anhydrase I/II) or cytotoxicity (e.g., MTT assay against cancer cell lines like MCF-7). IC50_{50} values are determined using dose-response curves (0.1–100 µM), with positive controls (e.g., acetazolamide for enzyme inhibition) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the piperazine ring) influence biological activity, and what computational tools validate these structure-activity relationships (SAR)?

  • Methodological Answer : Replace the methoxy group with halogen or alkyl groups and evaluate activity shifts. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to target proteins (e.g., hCA II). For example, bulkier substituents may reduce enzyme inhibition due to steric hindrance, as seen in analogs with 2-fluorophenyl groups .

Q. How can contradictory data on enzyme inhibition potency across studies be resolved?

  • Methodological Answer : Discrepancies (e.g., IC50_{50} variability for hCA II) arise from assay conditions (pH, temperature) or impurity levels. Re-evaluate under standardized protocols (pH 7.4, 37°C) and cross-validate with orthogonal methods (isothermal titration calorimetry). Contradictions in cytotoxicity data may reflect cell line-specific responses, requiring panel testing (e.g., NCI-60) .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism. Microsomal stability assays (rat/human liver microsomes) quantify degradation rates. Prodrug approaches (e.g., esterification of sulfonamide) enhance bioavailability .

Q. How is computational modeling integrated into lead optimization for target selectivity?

  • Methodological Answer : Generate 3D-QSAR models (CoMFA/CoMSIA) using datasets of analogs with known activity. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonds with hCA II’s Zn2+^{2+} center). Selectivity against off-targets (e.g., dopamine receptors) is assessed via inverse docking (DOCK Blaster) .

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